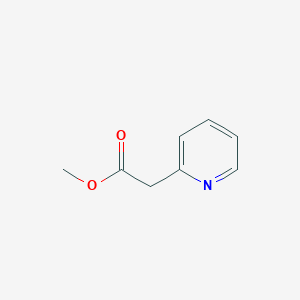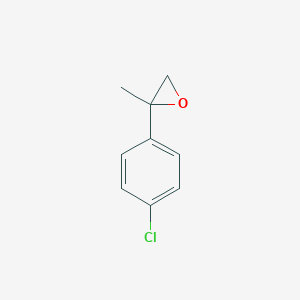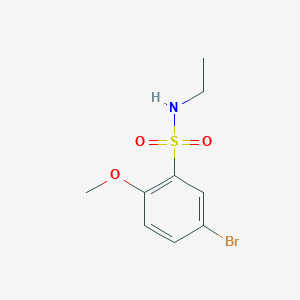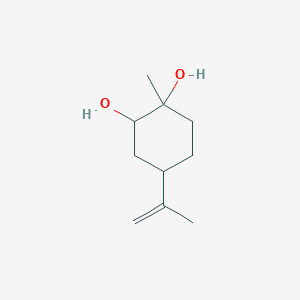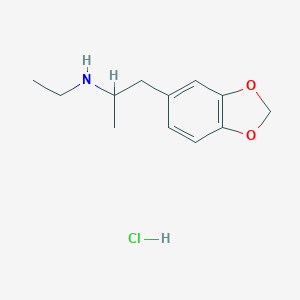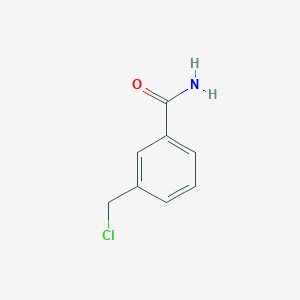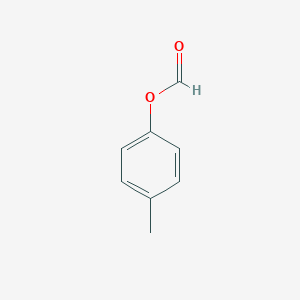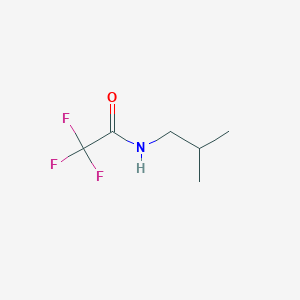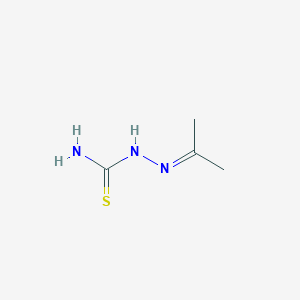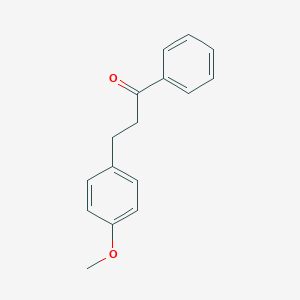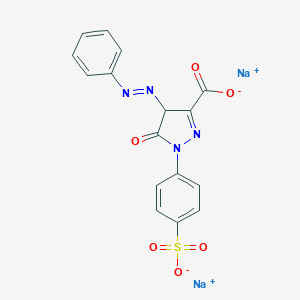
1-Acetyl-4-oxoazetidin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-oxoazetidin-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of azetidine, which is a four-membered heterocyclic compound that contains a nitrogen atom in its ring structure. The synthesis method of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the reaction between acetic anhydride and azetidine-2,4-dione.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Acetyl-4-oxoazetidin-2-yl acetate have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle progression at various stages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-Acetyl-4-oxoazetidin-2-yl acetate in lab experiments is its potent anticancer activity against various cancer cell lines. It can be used as a lead compound for the development of new and effective anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-Acetyl-4-oxoazetidin-2-yl acetate. One of the directions is to study its potential applications in other fields of science, such as agriculture and material science. Another direction is to develop new and effective drug delivery systems for this compound to enhance its solubility and bioavailability in vivo. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the reaction between acetic anhydride and azetidine-2,4-dione. The reaction is carried out in the presence of a catalyst such as sulfuric acid or perchloric acid. The reaction proceeds through an acylation mechanism, where the acetic anhydride adds to the nitrogen atom of the azetidine-2,4-dione, resulting in the formation of 1-Acetyl-4-oxoazetidin-2-yl acetate.
Applications De Recherche Scientifique
1-Acetyl-4-oxoazetidin-2-yl acetate has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. The compound works by inducing apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
Numéro CAS |
127020-77-3 |
|---|---|
Nom du produit |
1-Acetyl-4-oxoazetidin-2-yl acetate |
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
(1-acetyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-6(11)3-7(8)12-5(2)10/h7H,3H2,1-2H3 |
Clé InChI |
UZRFXGJQRAZTKY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)OC(=O)C |
SMILES canonique |
CC(=O)N1C(CC1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



